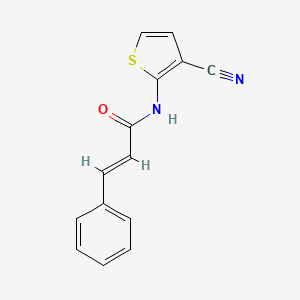

(E)-N-(3-cyanothiophen-2-yl)-3-phenylprop-2-enamide

Descripción general

Descripción

“(E)-N-(3-cyanothiophen-2-yl)-3-phenylprop-2-enamide” is a compound that contains a thiophene ring, which is a five-membered ring with one sulfur atom, and two cyano groups, which consist of a carbon triple-bonded to a nitrogen . The “E” in the name indicates the geometry around the double bond, with the highest priority groups on opposite sides .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiophene ring and cyano groups. These functional groups can have significant effects on the compound’s chemical behavior and properties .Aplicaciones Científicas De Investigación

Lithium-Ion Batteries: Conjugated Porous Polymers

Background: The compound’s structure features a thiophene-armed triazine core, along with various thiophene derivatives. These polymers are synthesized through a Stille coupling reaction, introducing thiophene derivatives of increasing sizes as linkage units. As the linkage units grow (from thiophene to dithieno [3,2-b:2’,3’-d]thiophene), the band gaps decrease continuously .

Applications:- Anode Materials in Lithium-Ion Batteries : The synthesized conjugated microporous polymers exhibit promising electrochemical performance. By preparing composite materials (polymer@C) with Vulcan XC-72 carbon via in situ polymerization, these materials serve as anode candidates. Notably, the specific capacities of the composites increase with longer thiophene derivatives, reaching up to 772 mA h g^-1 at a current density of 100 mA g^-1 .

Perovskite Solar Cells

Background: While not directly related to the compound, understanding its applications in perovskite solar cells sheds light on its potential.

Applications:- Interface Engineering : Researchers have achieved high-performance and stable flexible solar energy generators (SEGs) based on methylammonium lead iodide (MAPbI3) perovskite. Interface engineering strategies, including atomic layer deposition (ALD) of Al2O3 and poly{2,5-bis(2-dodecyltetradecyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione} (PDPP3T), contribute to improved SEG performance and long-term stability .

Versatile Urea Derivatives

Background: The compound can be synthesized via a novel and eco-friendly route that involves the Gewald reaction followed by a unique intra-molecular rearrangement mediated by T3P®.

Applications:- 1-(3-Cyanothiophen-2-yl)-3-phenylureas : This versatile class of compounds finds applications in medicinal chemistry, agrochemicals, and materials science. Their diverse reactivity and functional groups make them valuable building blocks for various synthetic pathways .

Mecanismo De Acción

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied for compounds with known biological activity, such as drugs. Without specific information on the biological activity of this compound, it’s not possible to provide a mechanism of action .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(E)-N-(3-cyanothiophen-2-yl)-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2OS/c15-10-12-8-9-18-14(12)16-13(17)7-6-11-4-2-1-3-5-11/h1-9H,(H,16,17)/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUQAGERFDHRGJZ-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC2=C(C=CS2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=CS2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801217068 | |

| Record name | 2-Propenamide, N-(3-cyano-2-thienyl)-3-phenyl-, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801217068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(3-cyanothiophen-2-yl)-3-phenylprop-2-enamide | |

CAS RN |

127033-79-8 | |

| Record name | 2-Propenamide, N-(3-cyano-2-thienyl)-3-phenyl-, (E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127033-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenamide, N-(3-cyano-2-thienyl)-3-phenyl-, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801217068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide](/img/structure/B3046612.png)

![N-cyclohexyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B3046613.png)

![N-benzyl-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3046614.png)

![[1-(3,4-Dichloro-benzyl)-piperidin-2-yl]-methanol](/img/structure/B3046621.png)